6-((tetrahydrofuran-2-yl)methoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-((tetrahydrofuran-2-yl)methoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-((tetrahydrofuran-2-yl)methoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide , with CAS number 2034273-51-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N5O3, with a molecular weight of 394.4 g/mol . The structural components include a tetrahydrofuran moiety, a p-tolyl group linked to a tetrazole ring, and a nicotinamide backbone. The unique combination of these groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. In particular, This compound was evaluated for its antibacterial efficacy against various strains of bacteria.
-
Minimum Inhibitory Concentration (MIC) Studies :
- The compound showed promising results with MIC values ranging from 2 to 16 µg/mL against clinical strains of Staphylococcus epidermidis and Staphylococcus aureus .
- Notably, the most susceptible strain was identified as S. epidermidis T 5501 851/19, with an MIC of 2 µg/mL , indicating potent activity .
- Comparison with Standard Antibiotics :
Cytotoxicity Evaluation
The cytotoxic effects of the compound were assessed using the MTT assay against several human cancer cell lines:
- The results indicated that the compound exhibited low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cell lines, which is crucial for therapeutic applications .
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism, common pathways targeted by antimicrobial agents. The tetrazole moiety is known to enhance bioactivity through its ability to form hydrogen bonds and interact with biological macromolecules .
Case Study 1: Antimicrobial Efficacy
A study conducted on various tetrazole derivatives, including our compound of interest, highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound was part of a series that demonstrated significant growth inhibition at low concentrations, reinforcing its potential as an antibiotic candidate .
Case Study 2: Cancer Cell Line Testing
In vitro studies involving human cancer cell lines revealed that the compound selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity is vital for minimizing side effects in therapeutic applications .
Data Summary
Activity | MIC (µg/mL) | Target Bacteria |
---|---|---|
S. epidermidis T 5501 851/19 | 2 | Clinical Strain |
S. aureus | 8 | Standard Strain |
Klebsiella pneumoniae | 16 | Standard Strain |
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-14-4-7-16(8-5-14)26-18(23-24-25-26)12-22-20(27)15-6-9-19(21-11-15)29-13-17-3-2-10-28-17/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJKLQWKNJRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)OCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.